

# Technical Guide: Profiling the 5-Chloro Analog of Citalopram (Impurity E)

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## Compound of Interest

Compound Name:	5-Chlorodescyano Citalopram Oxalate
CAS No.:	64169-46-6
Cat. No.:	B602183

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## Executive Summary

This technical guide provides a comprehensive analysis of the 5-chloro analog of citalopram (Pharmacopeial designation: EP Impurity E / USP Related Compound G). Unlike the "chlorocitalopram" impurity (where chlorine replaces fluorine on the phenyl ring), the 5-chloro analog represents a substitution of the core phthalane carbonitrile group with a chlorine atom. This structural modification fundamentally alters the molecule's polarity and retention behavior, presenting specific challenges in purification and analytical resolution. This document details the impurity's genesis, physicochemical properties, and validated protocols for its detection and control in drug substance manufacturing.

## Chemical Identity & Structural Significance[1][2]

The 5-chloro analog is a process-related impurity arising from the starting material stream. Its structural similarity to the Active Pharmaceutical Ingredient (API) requires high-resolution chromatography for adequate separation.

Feature	Citalopram (API)	5-Chloro Analog (Impurity E)
IUPAC Name	1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile	1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-5-chloro-1,3-dihydroisobenzofuran
CAS Number	59729-33-8	64169-45-5
Pharmacopeial Ref	API	EP Impurity E; USP Related Compound G
Molecular Formula	C <sub>20</sub> H <sub>21</sub> FN <sub>2</sub> O	C <sub>19</sub> H <sub>21</sub> ClFNO
Molecular Weight	324.39 g/mol	333.83 g/mol
Key Substituent	-CN (Cyano) at Pos. 5	-Cl (Chloro) at Pos. 5
Polarity	Higher (Polar Cyano group)	Lower (Lipophilic Chloro group)

Critical Distinction: Researchers must distinguish this from Impurity D (Chlorocitalopram), where the fluorine on the phenyl ring is replaced by chlorine. The 5-chloro analog refers strictly to the modification of the phthalane core.

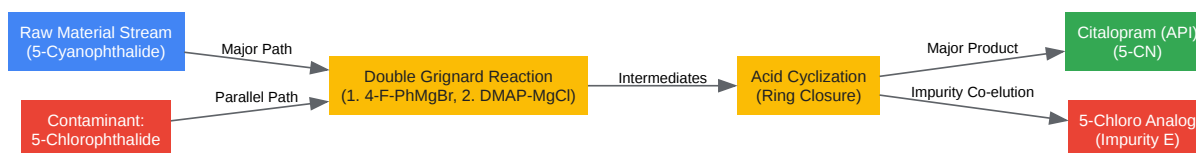
## Genesis & Synthetic Pathways

The formation of the 5-chloro analog is directly linked to the quality of the starting material, 5-cyanophthalide. If the starting material is contaminated with 5-chlorophthalide, or if 5-chlorophthalide is used as a surrogate precursor intended for late-stage cyanation that fails, the impurity persists through the Grignard sequence.

## Mechanism of Formation

The synthesis of Citalopram typically involves two successive Grignard reactions followed by ring closure.<sup>[1]</sup> The 5-chloro impurity tracks the API synthesis step-for-step, as the chloro group is stable under the Grignard conditions used to install the dimethylaminopropyl and fluorophenyl chains.

Pathway Visualization:



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Figure 1: Parallel synthesis pathway showing how 5-chlorophthalide contamination carries through to the final 5-chloro analog impurity.[2]

## Analytical Profiling: Detection & Separation[5][6]

Due to the substitution of the polar cyano group with a lipophilic chlorine atom, the 5-chloro analog exhibits distinct retention behavior in Reverse Phase Chromatography (RPC).

## Chromatographic Behavior (HPLC/UHPLC)

The 5-chloro analog is less polar than Citalopram. Consequently, in standard C18 RP-HPLC methods, it elutes after the main API peak.

- Critical Pair: Citalopram / 5-Chloro Analog.[3][4][5]
- Resolution Strategy: High pH mobile phases generally improve peak shape for these basic amines, but standard acidic buffers (pH 2.5-3.0) with ion-pairing agents or embedded polar group columns provide superior selectivity for the halogenated analogs.

## Recommended Protocol: UHPLC Method

This method is self-validating via resolution factor (

) checks between the API and Impurity E.

- Column: C18 with steric protection (e.g., Zorbax SB-C18 or equivalent), 100 x 2.1 mm, 1.8  $\mu\text{m}$ .

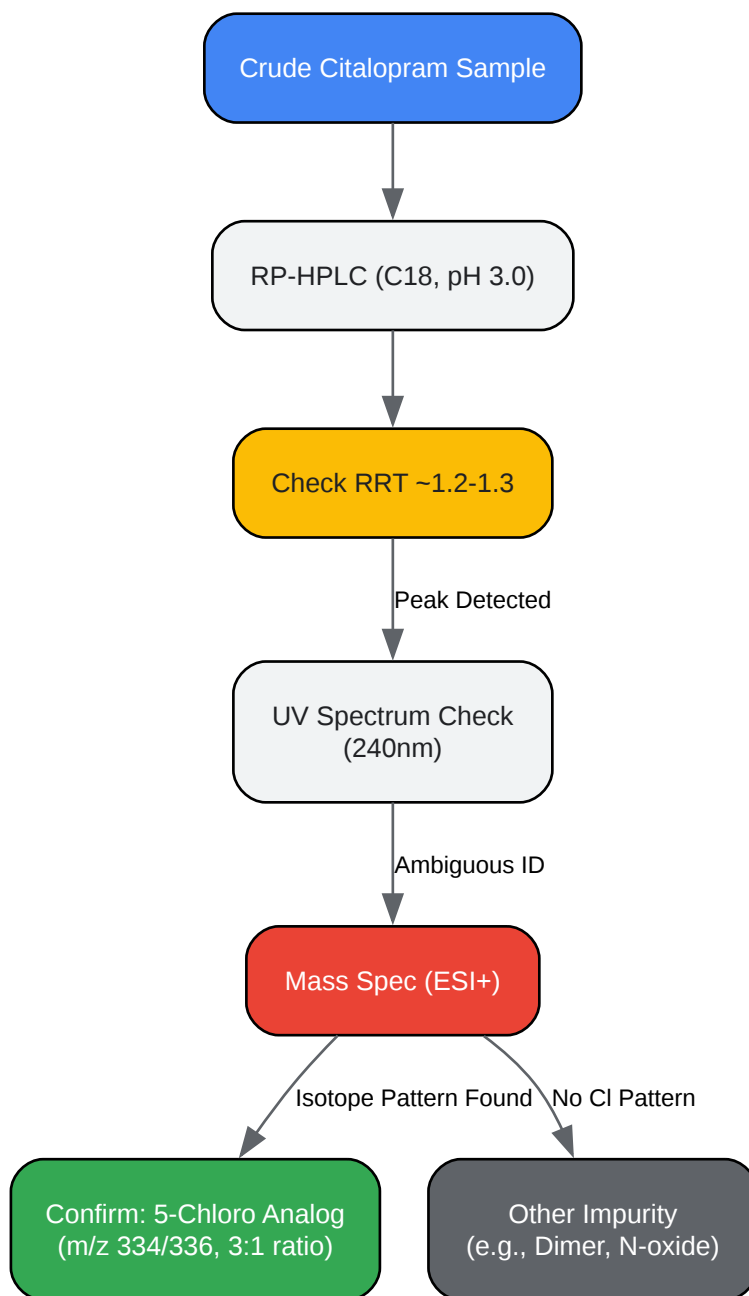
- Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0 + 0.1% Triethylamine (TEA).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:
  - 0 min: 85% A / 15% B
  - 10 min: 60% A / 40% B
  - 15 min: 60% A / 40% B (Isocratic hold for lipophilic impurities)
- Flow Rate: 0.4 mL/min.
- Detection: UV @ 240 nm (The chloro-analog has a similar UV max but lower extinction coefficient than the cyano-analog).
- Expected RRT (Relative Retention Time):
  - Citalopram: 1.00
  - 5-Chloro Analog: ~1.2 - 1.3 (Elutes later due to hydrophobicity).

## Mass Spectrometry Identification

When UV identification is ambiguous, Mass Spectrometry (MS) provides definitive confirmation via the chlorine isotope pattern.

- Citalopram (M+H): m/z 325.
- 5-Chloro Analog (M+H): m/z 334 (<sup>35</sup>Cl) and 336 (<sup>37</sup>Cl).
- Signature: Look for the characteristic 3:1 intensity ratio of the M and M+2 peaks, confirming the presence of a single chlorine atom.

Analytical Decision Tree:



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Figure 2: Workflow for definitive identification of the 5-chloro analog using orthogonal data.

## Control Strategies & Regulatory Limits

Under ICH Q3A(R2) guidelines, the 5-chloro analog is a specified impurity. Because it is a structural analog with potential pharmacological activity (SSRI activity is often retained despite halogen swaps, though potency varies), strict limits are applied.

## Purification

Standard crystallization of Citalopram Hydrobromide or Oxalate salts is often sufficient to purge the 5-chloro analog due to the significant difference in lattice energy caused by the Cl vs CN substitution. However, if the level exceeds 0.15% in the crude, recrystallization from acetone/methanol mixtures is the preferred remediation strategy.

## Regulatory Specifications

- Reporting Threshold: 0.05%
- Identification Threshold: 0.10%
- Qualification Threshold: 0.15% (Requires tox studies if exceeded).
- Standard Limit: NMT (Not More Than) 0.15% in final API.

## References

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- [2. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether- \$\beta\$ -Cyclodextrin as a Chiral Mobile Phase Additive - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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